Enhanced hERG Safety Profile and Antiviral Potency vs. Rilpivirine in NNRTI Development
A scaffold hopping strategy using a furo[3,2-d]pyrimidine core (exemplified by derivative 10) resulted in a significantly improved safety profile compared to the clinical NNRTI rilpivirine (RPV). Compound 10 demonstrated a greater than 60-fold reduction in hERG channel inhibition (IC50 > 30 µmol/L vs. 0.50 µmol/L for RPV) and a 40-fold increase in selectivity index (SI = 161,580 vs. 3,989 for RPV). Furthermore, 10 exhibited superior antiviral activity against key drug-resistant HIV-1 strains, with EC50 values 5- to 9-fold more potent than RPV against the Y188L and F227L+V106A mutants [1].
| Evidence Dimension | hERG inhibition (cardiotoxicity risk) and Antiviral Selectivity (SI) |
|---|---|
| Target Compound Data | hERG IC50 > 30 µmol/L; SI = 161,580 |
| Comparator Or Baseline | Rilpivirine (RPV): hERG IC50 = 0.50 µmol/L; SI = 3,989 |
| Quantified Difference | hERG: >60-fold lower inhibition; SI: ~40-fold higher selectivity |
| Conditions | hERG potassium channel assay; HIV-1 antiviral assay in cell culture |
Why This Matters
This demonstrates the furo[3,2-d]pyrimidine scaffold's ability to decouple potent antiviral activity from significant hERG-related cardiotoxicity, a critical advantage for developing safer next-generation HIV-1 therapeutics.
- [1] Wang, Z., et al. Scaffold hopping yields novel furo[3,2-d]pyrimidine NNRTIs with optimized antiviral potency, enhanced selectivity, and reduced hERG liability. *Bioorganic & Medicinal Chemistry Letters*, 2026, 2211383526000286. View Source
